molecular formula C18H22ClN3O2S2 B2735406 6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329870-21-4

6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2735406
CAS RN: 1329870-21-4
M. Wt: 411.96
InChI Key: DSVJKMVUYDCLIU-UHFFFAOYSA-N
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Description

6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O2S2 and its molecular weight is 411.96. The purity is usually 95%.
BenchChem offers high-quality 6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of novel pyrido and thieno derivatives highlights the versatility of similar compounds in creating a broad range of heterocyclic systems. For instance, compounds have been prepared from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and reacted with carbonyl compounds to generate tetrahydropyridothienopyrimidine derivatives. These synthetic pathways are crucial for developing new molecules with potential biological activities (E. A. Bakhite et al., 2005).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thieno and pyrido derivatives. For example, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown significant antimicrobial activities against strains of both Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs like streptomycin and metronidazole (S. Kolisnyk et al., 2015).

Antidopaminergic Effects

The solid-state conformations and antidopaminergic effects of remoxipride hydrochloride and related compounds have been studied in relation to dopamine receptor models. The orientation of the carboxamide moiety and the side chain conformation are critical factors affecting dopamine receptor blocking activity (T. Högberg et al., 1986).

Antimicrobial Agents Synthesis

The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using starting materials like citrazinic acid demonstrates the potential of similar compounds in developing new antibacterial and antifungal treatments. These compounds exhibit good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

properties

IUPAC Name

6-ethyl-2-[(3-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2.ClH/c1-3-21-8-7-13-14(10-21)25-18(15(13)16(19)22)20-17(23)11-5-4-6-12(9-11)24-2;/h4-6,9H,3,7-8,10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVJKMVUYDCLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.